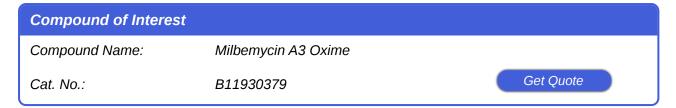


Milbemycin A3 oxime molecular weight and formula

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An In-depth Technical Guide to Milbemycin A3 Oxime

This technical guide provides a comprehensive overview of the physicochemical properties and mechanism of action of **Milbemycin A3 oxime**, a compound of significant interest in parasiticide research and development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is the minor component, approximately 30%, in the commercial product milbemycin oxime.[2]

Quantitative Data Summary

The fundamental molecular and physical properties of **Milbemycin A3 oxime** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C31H43NO7[1][2][3][4][5]
Molecular Weight	541.7 g/mol [1][3][6] (also cited as 541.69 g/mol [4] and 541.67566 g/mol [5])
CAS Number	114177-14-9[4][5][7]
Appearance	White or light yellow crystalline solid[1][7]
Purity	>95% by HPLC[2]
Solubility	Very soluble in anhydrous ethanol and ethyl acetate.[1] Soluble in methanol, DMF, and DMSO.[2][7] Poor water solubility.[2]
Storage	Store at -20°C[2][7]

Mechanism of Action

Like other milbemycins and avermectins, **Milbemycin A3 oxime** functions as a potent anthelmintic by targeting the nervous system of invertebrates.[2] Its primary mode of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of parasites.[1][2] This leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane. The resulting disruption in signal transmission leads to paralysis and ultimately the death of the parasite.[2]



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Caption: Mechanism of action of **Milbemycin A3 oxime** in invertebrates.



Experimental Protocols

The following section outlines a representative experimental protocol for the quality control and purity assessment of **Milberycin A3 oxime** using High-Performance Liquid Chromatography (HPLC), a standard method for this compound.[2]

Purity Assessment of Milbemycin A3 Oxime by HPLC

Objective: To determine the purity of a **Milbemycin A3 oxime** sample and to quantify it relative to known reference standards.

- 1. Materials and Reagents:
- Milbemycin A3 Oxime reference standard (≥95% purity)
- Milbemycin A3 Oxime sample for testing
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, ultrapure)
- Formic acid (optional, for mobile phase modification)
- · Volumetric flasks, pipettes, and autosampler vials
- 2. Instrumentation (Typical Conditions):
- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of Acetonitrile and Water. For example:
 - Solvent A: Water
 - Solvent B: Acetonitrile

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 Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

• Flow Rate: 1.0 mL/min

Column Temperature: 30°C

· Detection Wavelength: 245 nm

Injection Volume: 10 μL

3. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Milbemycin A3 Oxime reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 100 μg/mL, 50 μg/mL, 10 μg/mL) using the mobile phase as the diluent to create a calibration curve.
- Sample Solution (100 µg/mL): Accurately weigh 1 mg of the test sample and dissolve it in 10 mL of methanol. Further dilute as necessary to fall within the range of the calibration curve.
- Filtration: Filter all solutions through a 0.45 μm syringe filter before placing them in autosampler vials.
- 4. Experimental Workflow:

Caption: HPLC workflow for purity analysis of Milbemycin A3 oxime.

- 5. Data Analysis:
- Identification: The retention time of the major peak in the sample chromatogram should match that of the Milbemycin A3 Oxime reference standard.
- Purity Calculation: Purity is often determined by area normalization. The percentage purity is
 calculated by dividing the peak area of Milbemycin A3 oxime by the total area of all peaks
 in the chromatogram and multiplying by 100.



- Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- Quantification: The concentration of the sample can be precisely determined by plotting the
 peak areas of the standards against their known concentrations to create a linear calibration
 curve. The concentration of the unknown sample is then interpolated from this curve.

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